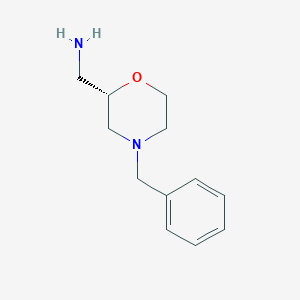

(S)-(4-benzylmorpholin-2-yl)methanamine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

[(2S)-4-benzylmorpholin-2-yl]methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18N2O/c13-8-12-10-14(6-7-15-12)9-11-4-2-1-3-5-11/h1-5,12H,6-10,13H2/t12-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CKZVBXBEDDAEFE-LBPRGKRZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC(CN1CC2=CC=CC=C2)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CO[C@H](CN1CC2=CC=CC=C2)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90426134 | |

| Record name | (S)-(4-benzylmorpholin-2-yl)methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90426134 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

186293-55-0 | |

| Record name | (2S)-4-(Phenylmethyl)-2-morpholinemethanamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=186293-55-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (S)-(4-benzylmorpholin-2-yl)methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90426134 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

(S)-(4-benzylmorpholin-2-yl)methanamine CAS number and properties

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the currently available information on (S)-(4-benzylmorpholin-2-yl)methanamine, a chiral morpholine (B109124) derivative. This document is intended to serve as a resource for researchers, scientists, and professionals involved in drug discovery and development. Due to the limited publicly available data for this specific compound, this guide also highlights areas where further research is needed.

Chemical Identity and Properties

This compound is a chemical compound with the CAS number 186293-55-0. Its structure features a morpholine ring with a benzyl (B1604629) group attached to the nitrogen atom and a methanamine group at the 2-position, with the stereochemistry specified as (S).

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 186293-55-0 | MedchemExpress.com[1] |

| Molecular Formula | C₁₂H₁₈N₂O | MedchemExpress.com[1] |

| Molecular Weight | 206.29 g/mol | MedchemExpress.com[1] |

| Appearance | Not specified | N/A |

| Melting Point | Not specified | N/A |

| Boiling Point | Not specified | N/A |

| Solubility | Not specified | N/A |

Note: At the time of this report, detailed experimental data on physical properties such as melting point, boiling point, and solubility for this compound are not available in publicly accessible literature.

Synthesis and Experimental Protocols

One common approach to obtaining chiral morpholines is through the asymmetric hydrogenation of corresponding unsaturated morpholine rings using a chiral catalyst, such as a rhodium complex with a chiral bisphosphine ligand. This method can yield high enantioselectivity.

Below is a generalized workflow for the synthesis of a chiral morpholine derivative, which could be adapted for the synthesis of this compound.

Figure 1: A generalized workflow for the synthesis of chiral morpholine derivatives.

Biological Activity and Mechanism of Action

There is currently no publicly available information regarding the biological activity, mechanism of action, or potential therapeutic targets of this compound. The "methanamine" moiety in the name should not be confused with the drug methenamine (B1676377) (hexamethylenetetramine), which is a urinary tract antiseptic.

The morpholine scaffold is a privileged structure in medicinal chemistry and is found in a number of approved drugs. Derivatives of morpholine have been investigated for a wide range of biological activities, including as anticancer, antibacterial, and CNS-active agents. The presence of a chiral center and a primary amine in this compound suggests potential for stereospecific interactions with biological targets such as receptors or enzymes.

Given its structural features, this compound could hypothetically be investigated for its role in various signaling pathways. For instance, many neurologically active compounds interact with G-protein coupled receptors (GPCRs).

Below is a hypothetical signaling pathway diagram illustrating how a novel morpholine derivative might be investigated for its effects on a generic GPCR pathway.

References

An In-Depth Technical Guide on (S)-(4-benzylmorpholin-2-yl)methanamine and its Analogs

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Publicly available experimental data for the specific compound (S)-(4-benzylmorpholin-2-yl)methanamine (CAS No: 186293-55-0) is limited. This guide provides a comprehensive overview of its known properties and supplements this with information on closely related chiral benzylmorpholine derivatives to offer a broader context for research and development. All data and protocols should be considered illustrative for this class of compounds and require experimental validation for the specific molecule of interest.

Introduction

This compound is a chiral organic compound featuring a morpholine (B109124) ring N-substituted with a benzyl (B1604629) group and a methanamine group at the 2-position. The "(S)" designation indicates the stereochemistry at the C2 position of the morpholine ring. This class of molecules holds significant interest in medicinal chemistry due to the prevalence of the morpholine scaffold in numerous biologically active compounds. The morpholine ring is often considered a "privileged" structure, as it can impart favorable physicochemical properties such as improved aqueous solubility and metabolic stability. Benzylmorpholine derivatives are being explored for their potential in various therapeutic areas, particularly those targeting the central nervous system (CNS).

Physicochemical Properties

Table 1: Identifiers for this compound

| Property | Value | Source |

| IUPAC Name | This compound | - |

| CAS Number | 186293-55-0 | MedchemExpress |

| Molecular Formula | C₁₂H₁₈N₂O | MedchemExpress |

| Molecular Weight | 206.29 g/mol | MedchemExpress |

| SMILES | NC[C@@H]1OCCN(CC2=CC=CC=C2)C1 | MedchemExpress |

| Appearance | Not specified (often available as an analytical standard) | MedchemExpress |

Table 2: General and Predicted Physicochemical Properties

| Property | Predicted/General Value | Notes |

| Density | 1.18 ± 0.1 g/cm³ | Predicted for a related compound. |

| Solubility | Soluble in common organic solvents like ethanol (B145695) and dichloromethane. | Based on N-methylated analog. |

| Stability | Stable under normal conditions; avoid strong oxidizing agents. | Based on N-methylated analog. |

| pKa | Not available | - |

| Melting Point | Not available | - |

| Boiling Point | Not available | - |

Experimental Protocols

Specific experimental protocols for the synthesis and analysis of this compound are not publicly detailed. However, general methodologies for the synthesis of chiral morpholine derivatives and their analysis are well-established in the literature.

Representative Synthesis of a Chiral 2-Substituted Morpholine

The following is a generalized workflow for the asymmetric synthesis of a chiral morpholine derivative, which could be adapted for the target compound. This protocol is based on the asymmetric hydrogenation of a dehydromorpholine precursor.

Workflow for Asymmetric Synthesis

Caption: Generalized workflow for the asymmetric synthesis of chiral morpholines.

Methodology:

-

Catalyst Preparation: In an inert atmosphere (e.g., a glovebox), a chiral bisphosphine ligand (e.g., (S)-BINAP) and a rhodium precatalyst (e.g., [Rh(COD)₂]BF₄) are dissolved in an anhydrous, degassed solvent (e.g., dichloromethane) to form the active chiral catalyst.

-

Reaction Setup: The dehydromorpholine substrate is dissolved in an anhydrous, degassed solvent in a high-pressure autoclave.

-

Hydrogenation: The prepared catalyst solution is transferred to the autoclave. The vessel is then pressurized with high-purity hydrogen gas and stirred at a controlled temperature until the reaction is complete (monitored by TLC or GC-MS).

-

Work-up: After releasing the hydrogen pressure, the reaction mixture is concentrated under reduced pressure.

-

Purification: The crude product is purified by column chromatography on silica gel to yield the enantiomerically enriched chiral morpholine.

Chiral Separation and Analysis

For the analysis and separation of enantiomers of benzylmorpholine derivatives, High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase (CSP) is a common and effective method.

Workflow for Chiral HPLC Analysis

Caption: General workflow for the chiral separation and analysis by HPLC.

Methodology:

-

Instrumentation: A standard HPLC system equipped with a pump, autosampler, column oven, and a UV detector.

-

Chiral Stationary Phase: A column packed with a suitable chiral stationary phase (e.g., polysaccharide-based like Chiralcel® or Chiralpak®).

-

Mobile Phase: A mixture of a non-polar solvent (e.g., hexane (B92381) or heptane) and a polar modifier (e.g., isopropanol (B130326) or ethanol), sometimes with a small amount of an amine additive (e.g., diethylamine) to improve peak shape.

-

Sample Preparation: The sample is accurately weighed and dissolved in the mobile phase to a known concentration.

-

Analysis: The sample is injected onto the column, and the enantiomers are separated based on their differential interactions with the CSP. The separated enantiomers are detected by UV absorbance, and the resulting chromatogram is used to determine the retention times and peak areas for each enantiomer, allowing for the calculation of enantiomeric excess (% ee).

Potential Biological Activity and Signaling Pathways

While no specific biological targets or signaling pathways have been definitively identified for this compound, the broader class of morpholine derivatives has been investigated for various pharmacological activities, particularly related to the central nervous system. For instance, some morpholine analogs have shown affinity for dopamine (B1211576) and serotonin (B10506) receptors.

The following diagram illustrates a hypothetical signaling pathway that could be modulated by a compound targeting the Dopamine D4 receptor, a potential area of investigation for novel morpholine derivatives.

Hypothetical Dopamine D4 Receptor Signaling Pathway

Caption: A hypothetical signaling cascade initiated by a ligand binding to the Dopamine D4 receptor.

This diagram illustrates that if a compound like this compound were to act as an agonist at the D4 receptor (a Gi/o-coupled GPCR), it would lead to the inhibition of adenylate cyclase, a decrease in intracellular cAMP levels, and subsequent modulation of downstream cellular activities. This is a simplified representation, and the actual biological effects would be highly complex and require extensive experimental investigation.

Conclusion

This compound belongs to a class of compounds with significant potential in drug discovery. While specific experimental data for this molecule is scarce, this guide provides a framework for its study based on established methodologies for the synthesis, analysis, and potential biological investigation of related chiral benzylmorpholine derivatives. Further research is necessary to fully characterize its physicochemical properties and elucidate its pharmacological profile. The protocols and pathways presented herein should serve as a foundation for designing and conducting such investigations.

Chiral Morpholine Derivatives: A Technical Guide for Drug Discovery and Development

For Researchers, Scientists, and Drug Development Professionals

Chiral morpholine (B109124) derivatives have emerged as privileged scaffolds in medicinal chemistry, owing to their unique physicochemical properties that can enhance the potency, selectivity, and pharmacokinetic profiles of drug candidates.[1][2] Their inherent three-dimensional structure, conferred by the chiral centers, allows for precise interactions with biological targets, making them invaluable in the design of novel therapeutics.[3] This technical guide provides a comprehensive literature review on chiral morpholine derivatives, focusing on their synthesis, biological applications, and the signaling pathways they modulate.

Enantioselective Synthesis of Chiral Morpholine Derivatives

The precise control of stereochemistry is paramount in the synthesis of chiral morpholine derivatives to ensure the desired pharmacological activity and minimize off-target effects.[1] Various asymmetric strategies have been developed to access these scaffolds with high enantiopurity.

Asymmetric Hydrogenation of Dehydromorpholines

Asymmetric hydrogenation of prochiral dehydromorpholines is a highly efficient and atom-economical method for preparing enantiomerically enriched morpholines.[4][5] This approach typically employs rhodium catalysts complexed with chiral bisphosphine ligands.

Table 1: Asymmetric Hydrogenation of 2-Substituted Dehydromorpholines [5]

| Entry | Substrate (1) | Product (2) | Ligand | Yield (%) | ee (%) |

| 1 | 1a (R = Ph) | 2a | (R)-SKP | 97 | 92 |

| 2 | 1b (R = 4-MeC₆H₄) | 2b | (R)-SKP | 98 | 93 |

| 3 | 1c (R = 4-FC₆H₄) | 2c | (R)-SKP | 99 | 95 |

| 4 | 1d (R = 4-ClC₆H₄) | 2d | (R)-SKP | 99 | 96 |

| 5 | 1e (R = 2-Naphthyl) | 2e | (R)-SKP | 96 | 94 |

Experimental Protocol: General Procedure for Asymmetric Hydrogenation of 2-Substituted Dehydromorpholines [5]

-

In a glovebox, a solution of [Rh(COD)₂]BF₄ (1.0 mol%) and the chiral ligand (1.1 mol%) in anhydrous dichloromethane (B109758) (DCM, 1.0 mL) is stirred at room temperature for 30 minutes.

-

The dehydromorpholine substrate (0.1 mmol) is dissolved in DCM (1.0 mL) in a separate vial.

-

The catalyst solution is transferred to the substrate solution.

-

The vial is placed in a stainless-steel autoclave, which is then charged with hydrogen gas to the desired pressure (e.g., 50 bar).

-

The reaction is stirred at a specified temperature (e.g., 50 °C) for a set time (e.g., 24 hours).

-

Upon completion, the autoclave is carefully depressurized, and the solvent is removed under reduced pressure.

-

The residue is purified by column chromatography on silica (B1680970) gel to afford the chiral morpholine product.

-

The enantiomeric excess (ee) is determined by chiral high-performance liquid chromatography (HPLC).

Organocatalytic Synthesis

Organocatalysis offers a metal-free alternative for the enantioselective synthesis of chiral morpholines. Cinchona alkaloid-derived catalysts, for instance, have been successfully employed in asymmetric halocyclization reactions to construct chiral morpholines containing a quaternary stereocenter.[6]

Table 2: Organocatalytic Enantioselective Chlorocycloetherification [6]

| Entry | Substrate | Product | Catalyst | Yield (%) | ee (%) |

| 1 | Alkenol 1a | Chlorinated Morpholine 2a | (DHQD)₂PHAL | 95 | 92 |

| 2 | Alkenol 1b | Chlorinated Morpholine 2b | (DHQD)₂PHAL | 92 | 90 |

| 3 | Alkenol 1c | Chlorinated Morpholine 2c | (DHQD)₂PHAL | 96 | 94 |

Experimental Protocol: General Procedure for Organocatalytic Enantioselective Chlorocycloetherification [6]

-

To a solution of the alkenol substrate (0.1 mmol) and the cinchona alkaloid-derived catalyst (10 mol%) in a suitable solvent (e.g., toluene, 1.0 mL) at a specific temperature (e.g., -20 °C) is added the chlorinating agent (e.g., N-chlorosuccinimide, 1.2 equiv).

-

The reaction mixture is stirred at that temperature until the starting material is consumed (monitored by TLC).

-

The reaction is quenched with a saturated aqueous solution of Na₂S₂O₃.

-

The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate).

-

The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, and concentrated under reduced pressure.

-

The crude product is purified by flash column chromatography to afford the chiral chlorinated morpholine.

-

The enantiomeric excess is determined by chiral HPLC analysis.

Chiral Morpholine Derivatives in Drug Discovery

The morpholine moiety is a privileged structure in medicinal chemistry, and its chiral derivatives have been incorporated into numerous drug candidates targeting a wide range of diseases.[2][7]

Kinase Inhibitors

The phosphatidylinositol 3-kinase (PI3K)/protein kinase B (Akt)/mammalian target of rapamycin (B549165) (mTOR) signaling pathway is a critical regulator of cell growth, proliferation, and survival, and its dysregulation is implicated in cancer and other diseases.[8][9] Chiral morpholine derivatives have been instrumental in the development of potent and selective inhibitors of this pathway.[10][11]

Table 3: Inhibition of PI3K/mTOR by Chiral Morpholine Derivatives [2][10][11]

| Compound | Target | IC₅₀ (nM) | Selectivity (vs. PI3Kα) |

| ZSTK474 | PI3Kα | 5.0 | - |

| ZSTK474 | PI3Kδ | 3.9 | - |

| Bridged Morpholine Analog 1 | mTOR | <1 | >20,000-fold |

| Bridged Morpholine Analog 2 | mTOR | 0.1 - 100 | 32 - 20,000-fold |

| (R)-3-methylmorpholine Analog | mTOR | - | Improved vs. achiral |

The introduction of chiral bridged morpholines has been shown to dramatically enhance selectivity for mTOR over PI3Kα.[10] Molecular modeling suggests that a single amino acid difference in the ATP-binding pocket of mTOR (Leucine) compared to PI3K (Phenylalanine) creates a deeper pocket that can accommodate the bulkier chiral morpholine derivatives, leading to increased potency and selectivity.[10][11]

Central Nervous System (CNS) Agents

Chiral morpholine derivatives are also prominent in the development of drugs targeting the central nervous system, including treatments for neurodegenerative diseases and depression.[12][13][14] The morpholine ring can improve properties such as metabolic stability and blood-brain barrier permeability.

A notable example is Reboxetine (B1679249), a selective norepinephrine (B1679862) reuptake inhibitor used as an antidepressant, which contains a chiral 2-substituted morpholine core.[14] Aprepitant, an antiemetic agent, also features a complex chiral morpholine scaffold.[3][15]

Table 4: Chiral Morpholine Derivatives as CNS Agents

| Compound | Therapeutic Area | Key Chiral Intermediate |

| Reboxetine | Antidepressant | (S,S)-2-[(R)-ethoxy(phenyl)methyl]morpholine |

| Aprepitant | Antiemetic | 2-(R)-(1-(R)-(3,5-bis(trifluoromethyl)phenyl)ethoxy)-3-(S)-(4-fluorophenyl)morpholine |

The synthesis of these complex molecules often relies on the preparation of key chiral morpholine intermediates, highlighting the importance of robust enantioselective synthetic methods.[16][17]

Conclusion

Chiral morpholine derivatives represent a versatile and highly valuable class of compounds in modern drug discovery. Their unique structural and physicochemical properties, coupled with the development of sophisticated enantioselective synthetic methodologies, have enabled their incorporation into a wide array of therapeutic agents. The ability of the chiral morpholine scaffold to impart high potency and selectivity, as exemplified by the development of mTOR inhibitors, and to improve the drug-like properties of CNS agents, underscores its significance. Future research in this area will undoubtedly continue to focus on the development of novel asymmetric synthetic routes and the exploration of new biological targets for this privileged structural motif.

References

- 1. Asymmetric hydrogenation for the synthesis of 2-substituted chiral morpholines - Chemical Science (RSC Publishing) [pubs.rsc.org]

- 2. Structural Effects of Morpholine Replacement in ZSTK474 on Class I PI3K Isoform Inhibition: Development of Novel MEK/PI3K Bifunctional Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Asymmetric Catalytic Access to Piperazin-2-ones and Morpholin-2-ones in a One-Pot Approach: Rapid Synthesis of an Intermediate to Aprepitant - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Asymmetric hydrogenation for the synthesis of 2-substituted chiral morpholines - Chemical Science (RSC Publishing) DOI:10.1039/D1SC04288B [pubs.rsc.org]

- 5. Asymmetric hydrogenation for the synthesis of 2-substituted chiral morpholines - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Accessing chiral 2,2-disubstituted morpholines via organocatalytic enantioselective chlorocycloetherification - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

- 7. e3s-conferences.org [e3s-conferences.org]

- 8. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]

- 9. The PI3K/AKT/mTOR interactive pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Morpholine derivatives greatly enhance the selectivity of mammalian target of rapamycin (mTOR) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. tandfonline.com [tandfonline.com]

- 13. Therapeutic potential of morpholine-based compounds in neurodegenerative diseases: SAR insights and analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Design and synthesis of reboxetine analogs morpholine derivatives as selective norepinephrine reuptake inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. medkoo.com [medkoo.com]

- 16. Collection - Asymmetric Synthesis of (+)-(S,S)-Reboxetine via a New (S)-2-(Hydroxymethyl)morpholine Preparation - Organic Letters - Figshare [figshare.com]

- 17. researchgate.net [researchgate.net]

Spectroscopic and Analytical Profile of (S)-(4-benzylmorpholin-2-yl)methanamine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

(S)-(4-benzylmorpholin-2-yl)methanamine is a chiral morpholine (B109124) derivative with potential applications in medicinal chemistry and drug development. A thorough understanding of its spectroscopic and analytical characteristics is crucial for its synthesis, identification, and quality control. This technical guide provides a comprehensive overview of the predicted spectroscopic data, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS), for this compound. Detailed, standardized experimental protocols for acquiring this data are also presented. The guide is intended to serve as a valuable resource for researchers and professionals engaged in the synthesis and analysis of this compound and related morpholine-based structures.

Chemical Structure and Properties

-

IUPAC Name: this compound

-

Molecular Formula: C₁₂H₁₈N₂O

-

Molecular Weight: 206.29 g/mol

-

CAS Number: 186293-55-0

-

Chirality: The presence of a stereocenter at the C2 position of the morpholine ring results in (S) and (R) enantiomers. This guide focuses on the (S)-enantiomer.

Predicted Spectroscopic Data

Due to the limited availability of experimentally derived spectroscopic data in peer-reviewed literature, the following tables summarize the predicted values for ¹H NMR, ¹³C NMR, IR, and MS based on established spectroscopic principles and data from analogous structures.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Chemical Shift (δ, ppm) | Multiplicity | Number of Protons | Assignment |

| ~ 7.25 - 7.40 | m | 5H | Aromatic protons (C₆H₅) |

| ~ 3.85 - 3.95 | m | 1H | Morpholine H-2 |

| ~ 3.60 - 3.70 | m | 2H | Morpholine H-6 (axial and equatorial) |

| ~ 3.50 | s | 2H | Benzyl CH₂ |

| ~ 2.70 - 2.85 | m | 2H | Aminomethyl CH₂ |

| ~ 2.55 - 2.65 | m | 2H | Morpholine H-5 (axial and equatorial) |

| ~ 2.10 - 2.20 | m | 2H | Morpholine H-3 (axial and equatorial) |

| ~ 1.50 (broad) | s | 2H | Amine NH₂ |

Table 2: Predicted ¹³C NMR Spectral Data for this compound

| Chemical Shift (δ, ppm) | Assignment |

| ~ 138 | Quaternary aromatic carbon |

| ~ 129 | Aromatic CH |

| ~ 128 | Aromatic CH |

| ~ 127 | Aromatic CH |

| ~ 76 | Morpholine C-2 |

| ~ 67 | Morpholine C-6 |

| ~ 61 | Benzyl CH₂ |

| ~ 54 | Morpholine C-5 |

| ~ 53 | Morpholine C-3 |

| ~ 45 | Aminomethyl CH₂ |

Infrared (IR) Spectroscopy

Table 3: Predicted IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3300 - 3400 | Medium | N-H stretching (primary amine) |

| 3030 - 3080 | Medium | Aromatic C-H stretching |

| 2850 - 2960 | Strong | Aliphatic C-H stretching (CH₂ and CH) |

| 1580 - 1610 | Medium | Aromatic C=C stretching |

| 1450 - 1495 | Medium | Aromatic C=C stretching |

| 1110 - 1130 | Strong | C-O-C stretching (ether) |

| 690 - 770 | Strong | Monosubstituted benzene (B151609) C-H out-of-plane bend |

Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrometry Data for this compound

| m/z | Relative Intensity | Assignment |

| 206 | High | [M]⁺ (Molecular ion) |

| 176 | Medium | [M - CH₂NH₂]⁺ |

| 91 | Very High | [C₇H₇]⁺ (Tropylium ion) |

| 77 | Medium | [C₆H₅]⁺ (Phenyl ion) |

Experimental Protocols

The following sections provide detailed methodologies for the acquisition of spectroscopic data for this compound.

NMR Spectroscopy

Objective: To obtain high-resolution ¹H and ¹³C NMR spectra for structural elucidation.

Instrumentation:

-

NMR Spectrometer (e.g., Bruker Avance 400 MHz or equivalent)

-

5 mm NMR tubes

Procedure:

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

-

Solvent Selection: Chloroform-d (CDCl₃) is a common choice for initial analysis. If solubility is an issue, or to observe exchangeable protons (NH₂), Dimethyl sulfoxide-d₆ (DMSO-d₆) can be used.

-

Data Acquisition:

-

¹H NMR: Acquire the spectrum using a standard pulse program. Typical parameters include a 30° pulse angle, a spectral width of 16 ppm, an acquisition time of 4 seconds, and a relaxation delay of 1 second.

-

¹³C NMR: Acquire the spectrum using a proton-decoupled pulse program. Typical parameters include a 30° pulse angle, a spectral width of 240 ppm, an acquisition time of 2 seconds, and a relaxation delay of 2 seconds.

-

-

Data Processing: Process the raw data by applying a Fourier transform, phase correction, and baseline correction. The chemical shifts should be referenced to the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS).

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Instrumentation:

-

Fourier Transform Infrared (FTIR) Spectrometer with an Attenuated Total Reflectance (ATR) accessory.

Procedure:

-

Sample Preparation: Place a small amount of the neat liquid or solid sample directly onto the ATR crystal.

-

Background Collection: Record a background spectrum of the clean, empty ATR crystal.

-

Sample Spectrum Collection: Record the spectrum of the sample. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.

-

Data Processing: The sample spectrum is automatically ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Instrumentation:

-

Mass Spectrometer with an appropriate ionization source (e.g., Electrospray Ionization - ESI, or Electron Impact - EI).

Procedure:

-

Sample Preparation:

-

ESI-MS: Dissolve a small amount of the sample (approx. 1 mg/mL) in a suitable solvent such as methanol (B129727) or acetonitrile.

-

EI-MS: Introduce a small amount of the sample directly into the ion source, either via a direct insertion probe or after separation by Gas Chromatography (GC).

-

-

Data Acquisition: Acquire the mass spectrum over a suitable mass range (e.g., m/z 50-500).

-

Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to deduce structural information.

Visualization of Experimental Workflow

The following diagrams illustrate the general workflows for the spectroscopic analyses described.

Caption: General workflow for NMR spectral analysis.

Revolutionizing Chiral Amine Synthesis: A Guide to Emerging Research Frontiers

For Immediate Release

A comprehensive technical guide for researchers, scientists, and drug development professionals.

Chiral amines are fundamental building blocks in the pharmaceutical, agrochemical, and fine chemical industries, with a significant percentage of top-selling drugs containing a chiral amine moiety.[1][2] The relentless pursuit of novel, efficient, and sustainable methods for their synthesis is a key driver of innovation in modern organic chemistry. This in-depth technical guide explores the most promising and rapidly evolving research areas in the field of novel chiral amine synthesis, providing a roadmap for future discovery and development.

Biocatalysis and Enzyme Engineering: The Green Chemistry Revolution

The use of enzymes in organic synthesis is experiencing a renaissance, driven by advancements in protein engineering and a growing demand for sustainable manufacturing processes.[1][3] Biocatalytic methods offer unparalleled stereoselectivity under mild, aqueous conditions, providing a powerful alternative to traditional chemical routes that often rely on harsh reagents and heavy metals.[1]

Key Enzyme Classes and Recent Advancements:

-

Transaminases (TAs): These enzymes catalyze the transfer of an amino group from a donor to a ketone or aldehyde substrate.[1] Protein engineering has significantly expanded the substrate scope of transaminases, enabling the synthesis of complex chiral amines with high enantiomeric excess.[1][3]

-

Monoamine Oxidases (MAOs), Imine Reductases (IREDs), and Amine Dehydrogenases (AmDHs): These oxidoreductases are crucial for the production of chiral amines.[4] Advances in enzyme discovery and engineering are continuously expanding the biocatalytic toolbox for amine synthesis.[4]

Experimental Protocol: Asymmetric Synthesis of a Chiral Amine using an Engineered Transaminase

Objective: To synthesize an enantiomerically pure chiral amine from a prochiral ketone using a whole-cell biocatalyst expressing an engineered transaminase.

Materials:

-

Prochiral ketone (100 mM)

-

L-Alanine (1.2 M) as the amine donor

-

Pyridoxal 5'-phosphate (PLP) cofactor (1 mM)

-

Whole-cell lysate of E. coli expressing the desired transaminase

-

Phosphate (B84403) buffer (100 mM, pH 7.5)

-

Organic solvent for extraction (e.g., ethyl acetate)

-

Drying agent (e.g., anhydrous sodium sulfate)

Procedure:

-

In a temperature-controlled vessel, dissolve the prochiral ketone in a minimal amount of a water-miscible co-solvent.

-

Add the phosphate buffer, L-alanine, and PLP.

-

Initiate the reaction by adding the whole-cell lysate.

-

Maintain the reaction at a constant temperature (e.g., 30 °C) with gentle agitation.

-

Monitor the reaction progress using an appropriate analytical technique (e.g., HPLC, GC).

-

Upon completion, quench the reaction by adding a strong base (e.g., 1 M NaOH) to raise the pH to >10.

-

Extract the chiral amine product with an organic solvent.

-

Dry the organic layer over a drying agent, filter, and concentrate under reduced pressure.

-

Purify the product using column chromatography if necessary.

-

Determine the enantiomeric excess (ee) of the product using chiral HPLC or GC.

Biocatalytic Cascade for Chiral Amine Synthesis

References

An In-depth Technical Guide to the Safety, Handling, and Properties of (S)-(4-benzylmorpholin-2-yl)methanamine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive safety, handling, and toxicological information for (S)-(4-benzylmorpholin-2-yl)methanamine, a morpholine (B109124) derivative of interest in pharmaceutical and chemical research. The information presented herein is compiled from available safety data sheets (SDS) for the compound and its structural analogs, alongside general safety protocols for handling amine compounds in a laboratory setting. This document is intended to be a resource for trained professionals and should be used in conjunction with institutional safety guidelines and a thorough understanding of the specific experimental context.

Chemical and Physical Properties

While specific experimental data for this compound is limited in publicly accessible literature, the following table summarizes key chemical and physical properties based on available information for the racemic mixture and closely related morpholine derivatives. Researchers should verify these properties for their specific batch of the compound.

| Property | Value | Source |

| Chemical Formula | C₁₂H₁₈N₂O | [1] |

| Molecular Weight | 206.29 g/mol | [1] |

| Appearance | Not explicitly stated; related compounds are orange liquids or solids. | [2] |

| Solubility | Limited solubility in water. | |

| Storage Conditions | Store in a cool, dry, well-ventilated area away from sources of ignition. Keep container tightly sealed. Some suppliers recommend cold-chain transportation and storage at 0-8°C. | [2][3] |

Hazard Identification and Classification

This compound and its analogs are classified as hazardous chemicals. The following table summarizes the potential hazards based on GHS classifications for similar compounds.

| Hazard Class | GHS Classification |

| Acute Toxicity, Oral | Category 3 or 4 (Toxic or Harmful if swallowed) |

| Skin Corrosion/Irritation | Category 1B (Causes severe skin burns and eye damage) |

| Serious Eye Damage/Eye Irritation | Category 1 (Causes serious eye damage) |

Note: This classification is based on data for analogous compounds and should be treated as a potential hazard profile for this compound.

Safe Handling and Storage

Proper handling and storage are crucial to minimize the risks associated with this compound.

Personal Protective Equipment (PPE)

A risk assessment should be conducted before handling this compound to determine the appropriate level of PPE. The following are general recommendations:

| PPE Type | Specification |

| Eye/Face Protection | Chemical splash goggles and a face shield. |

| Hand Protection | Chemical-resistant gloves (e.g., nitrile, neoprene). |

| Skin and Body Protection | A flame-resistant lab coat and closed-toe shoes. |

| Respiratory Protection | If ventilation is inadequate or if aerosols may be generated, a properly fitted respirator is necessary. |

Engineering Controls

All work with this compound should be performed in a well-ventilated laboratory, preferably within a chemical fume hood.[4] Emergency eyewash stations and safety showers must be readily accessible.

Storage

Store the compound in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents and acids. Keep containers tightly closed to prevent exposure to moisture and air.

Experimental Protocols and Workflows

While specific experimental protocols for this compound are not widely published, the following workflows provide a general framework for its safe use in a research setting.

General Handling Workflow

Caption: General workflow for the safe handling of this compound.

Emergency Spill Response

In the event of a spill, immediate and appropriate action is necessary. The following diagram outlines the general procedure for a minor chemical spill. For major spills, evacuate the area and contact your institution's emergency response team.[4][5][6]

Caption: Emergency response procedure for a minor spill of this compound.

First Aid Measures

In case of exposure, follow these first aid measures and seek immediate medical attention. Provide the Safety Data Sheet to the medical personnel.

| Exposure Route | First Aid Measures |

| Inhalation | Move the person to fresh air. If not breathing, give artificial respiration. Consult a physician. |

| Skin Contact | Immediately wash off with soap and plenty of water for at least 15 minutes. Remove contaminated clothing and shoes. Consult a physician. |

| Eye Contact | Rinse thoroughly with plenty of water for at least 15 minutes, holding the eyelids open. Immediately consult a physician. |

| Ingestion | Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Consult a physician. |

Toxicological Information

Fire-Fighting Measures

In case of fire, use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide. Wear a self-contained breathing apparatus for firefighting if necessary.

Stability and Reactivity

The compound is expected to be stable under recommended storage conditions. Avoid strong oxidizing agents and strong acids, as these are incompatible with amine compounds.

Disposal Considerations

Dispose of this compound and its container in accordance with local, regional, and national regulations. Do not allow the product to enter drains.

Disclaimer

The information provided in this guide is intended for use by qualified personnel and is based on the best available data at the time of publication. It is the responsibility of the user to conduct a thorough risk assessment and to implement appropriate safety measures for their specific experimental conditions. The user assumes all liability for the use of this information.

References

- 1. 1-(4-BENZYLMORPHOLIN-2-YL)METHANAMINE | CAS 110859-47-7 [matrix-fine-chemicals.com]

- 2. chemimpex.com [chemimpex.com]

- 3. chemimpex.com [chemimpex.com]

- 4. benchchem.com [benchchem.com]

- 5. Chemical Spill Procedures - Environmental Health & Safety [ehs.utoronto.ca]

- 6. Procedure for Chemical Spills | Emergency Response Procedure | Emergencies and Incidents [ajman.ac.ae]

An In-Depth Technical Guide to Oxotremorine (C12H18N2O)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of Oxotremorine, a potent, non-selective muscarinic acetylcholine (B1216132) receptor agonist with the chemical formula C12H18N2O. It is a valuable research tool for investigating the cholinergic system and its role in various physiological and pathological processes. This document details its chemical identity, mechanism of action, and key experimental findings. Detailed experimental protocols and quantitative data are presented to facilitate the replication and extension of these studies. Furthermore, signaling pathways and experimental workflows are visualized using diagrams to provide a clear and concise understanding of its cellular and systemic effects.

Chemical Identity

Oxotremorine is a synthetic compound that acts as a parasympathomimetic agent. Its systematic IUPAC name is 1-(4-pyrrolidin-1-ylbut-2-ynyl)pyrrolidin-2-one.

| Identifier | Value |

| IUPAC Name | 1-(4-pyrrolidin-1-ylbut-2-ynyl)pyrrolidin-2-one[1] |

| Molecular Formula | C12H18N2O[1] |

| Molecular Weight | 206.28 g/mol [1] |

| CAS Number | 70-22-4[1] |

| Synonyms | Oxytremorine, 1-(4-(1-Pyrrolidinyl)-2-butynyl)-2-pyrrolidinone[1] |

Mechanism of Action

Oxotremorine exerts its effects by binding to and activating muscarinic acetylcholine receptors (mAChRs), which are G-protein coupled receptors. It is a non-selective agonist, meaning it can activate all five subtypes of muscarinic receptors (M1-M5).

-

M1, M3, and M5 Receptors: These receptors are primarily coupled to Gq/11 proteins. Upon activation by Oxotremorine, they stimulate phospholipase C (PLC), leading to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC).

-

M2 and M4 Receptors: These receptors are coupled to Gi/o proteins. Activation by Oxotremorine leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels. Additionally, the βγ subunits of the Gi/o protein can modulate the activity of other effectors, such as ion channels.

The diverse physiological responses to Oxotremorine are a consequence of the widespread distribution of these receptor subtypes throughout the central and peripheral nervous systems.

Signaling Pathways

The activation of muscarinic receptors by Oxotremorine initiates a cascade of intracellular signaling events. The following diagrams illustrate the primary pathways associated with M1 and M2 receptor activation.

Caption: M1 Receptor Signaling Pathway Activated by Oxotremorine.

Caption: M2 Receptor Signaling Pathway Activated by Oxotremorine.

Quantitative Data Summary

The following tables summarize key quantitative findings from various studies investigating the effects of Oxotremorine.

Table 1: In Vitro Effects of Oxotremorine on Neuronal Cells

| Parameter | Cell Line | Oxotremorine Concentration | Duration | Observed Effect | Reference |

| Cell Viability | Differentiated SH-SY5Y | 10 µM | 24 h | No significant change in cell survival. | |

| Neurite Length | Differentiated SH-SY5Y | 10 µM | 48 h | Significant increase in neurite length. | |

| Neurite Length | Differentiated SH-SY5Y | 10 µM | 72 h | Significant increase in neurite length. | |

| Reactive Oxygen Species (ROS) Production | Differentiated SH-SY5Y (Aβ-treated) | 10 µM | 24 h | Completely reversed Aβ-induced increase in ROS. |

Table 2: In Vivo Effects of Oxotremorine in Rodent Models

| Parameter | Animal Model | Oxotremorine Dose | Route of Administration | Observed Effect | Reference |

| Tail-Flick Latency | Rat | 30, 100, 300 µg/kg | Subcutaneous | Dose-dependent increase in tail-flick latency (antinociception). | [2] |

| Intraspinal Acetylcholine Release | Rat | 10-300 µg/kg | Intravenous | Dose-dependent increase in acetylcholine release. | [2] |

| Striatal Acetylcholine Release | Rat | 0.1, 0.5 mg/kg | Intravenous | Dose-dependent decrease in acetylcholine release. | |

| Masculine Sexual Behavior | Rat | Varies | - | Facilitation of behavior, preventable by M1 antagonist. | [3] |

Experimental Protocols

This section provides detailed methodologies for key experiments involving Oxotremorine.

Cell Viability Assay (Trypan Blue Exclusion)

-

Cell Culture: Plate differentiated SH-SY5Y cells in 24-well plates at a density of 2 x 10^5 cells/well.

-

Treatment: Treat cells with the desired concentration of Oxotremorine (e.g., 10 µM) or vehicle control for the specified duration (e.g., 24, 48, or 72 hours).

-

Cell Harvesting: Gently detach the cells from the well surface.

-

Staining: Mix 10 µL of the cell suspension with 90 µL of 0.4% Trypan Blue solution.

-

Counting: Load 10 µL of the stained cell suspension into a hemocytometer and count the number of viable (unstained) and non-viable (blue-stained) cells under a microscope.

-

Calculation: Determine the percentage of viable cells.

Neurite Outgrowth Assay

-

Cell Culture and Differentiation: Culture SH-SY5Y cells and induce differentiation using an appropriate protocol (e.g., with retinoic acid).

-

Treatment: Treat the differentiated cells with Oxotremorine (e.g., 10 µM) or vehicle control for various time points (e.g., 24, 48, 72 hours).

-

Imaging: Capture images of the cells using a microscope equipped with a camera.

-

Analysis: Use image analysis software to measure the length of the longest neurite for a significant number of cells in each treatment group.

-

Quantification: Calculate the average neurite length for each condition and perform statistical analysis.

Measurement of Intracellular Reactive Oxygen Species (ROS)

-

Cell Culture and Treatment: Plate cells (e.g., differentiated SH-SY5Y) in a 96-well plate. Pre-treat with a stressor if applicable (e.g., Aβ peptide) and then co-treat with Oxotremorine.

-

Probe Loading: Incubate the cells with a ROS-sensitive fluorescent probe, such as 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (DCFH-DA), for a specified time in the dark.

-

Fluorescence Measurement: Measure the fluorescence intensity using a microplate reader at the appropriate excitation and emission wavelengths (e.g., 485 nm excitation and 535 nm emission for DCF).

-

Data Analysis: Normalize the fluorescence values to the cell number or protein concentration and compare the ROS levels between different treatment groups.

Tail-Flick Test for Analgesia

-

Animal Acclimation: Acclimate the animals (e.g., rats) to the testing environment and the tail-flick apparatus.

-

Baseline Measurement: Determine the baseline tail-flick latency by applying a radiant heat source to the tail and recording the time it takes for the animal to flick its tail away.

-

Drug Administration: Administer Oxotremorine or vehicle control via the desired route (e.g., subcutaneous injection).

-

Post-Treatment Measurement: At specific time points after drug administration, repeat the tail-flick latency measurement.

-

Data Analysis: Calculate the percentage of maximal possible effect (%MPE) or compare the post-treatment latencies to the baseline values.

Experimental Workflow

The following diagram illustrates a general workflow for investigating the effects of Oxotremorine in a cell-based experimental setup.

Caption: General experimental workflow for in vitro studies of Oxotremorine.

Conclusion

Oxotremorine remains a cornerstone tool for research in pharmacology and neuroscience. Its well-characterized, non-selective agonist activity at muscarinic acetylcholine receptors allows for the elucidation of cholinergic signaling pathways and their roles in health and disease. This technical guide provides a foundational resource for researchers and drug development professionals, offering detailed information on its chemical properties, mechanism of action, and established experimental applications. The provided data, protocols, and diagrams are intended to support the design and execution of future studies aimed at further understanding the complex roles of the cholinergic system.

References

Methodological & Application

Application Notes and Protocols: (S)-(4-benzylmorpholin-2-yl)methanamine in Asymmetric Synthesis

For Researchers, Scientists, and Drug Development Professionals

Initial Summary:

Direct applications of (S)-(4-benzylmorpholin-2-yl)methanamine as a chiral auxiliary or catalyst in general asymmetric synthesis methodologies are not extensively documented in publicly available literature. However, the chiral 2-substituted morpholine (B109124) scaffold is a significant pharmacophore. A notable example is the related compound, (4-benzylmorpholin-2-(S)-yl)-(tetrahydropyran-4-yl)methanone mesylate, which has been identified as a key pharmaceutical intermediate.

This document provides detailed protocols on a highly efficient and relevant method for the asymmetric synthesis of the core structure of the target compound: chiral 2-substituted morpholines. The focus is on the asymmetric hydrogenation of dehydromorpholines, a state-of-the-art catalytic approach providing excellent enantioselectivity and yields.[1][2][3][4] This methodology is crucial for accessing a wide range of chiral morpholine derivatives for drug discovery and development.

Asymmetric Synthesis of 2-Substituted Chiral Morpholines via Asymmetric Hydrogenation

The rhodium-catalyzed asymmetric hydrogenation of 2-substituted dehydromorpholines is a powerful method for establishing the stereocenter at the C2 position with high fidelity.[1][4] This approach utilizes a chiral bisphosphine ligand, (R,R,R)-SKP-Phos, to achieve excellent enantioselectivities.[1][3]

Quantitative Data Summary

The following table summarizes the results for the asymmetric hydrogenation of various 2-substituted dehydromorpholine substrates.

| Substrate (R group) | Product | Yield (%) | Enantiomeric Excess (ee, %) |

| Phenyl | 2-phenylmorpholine derivative | 97 | 92 |

| 4-Fluorophenyl | 2-(4-fluorophenyl)morpholine derivative | >99 | 92 |

| 4-Chlorophenyl | 2-(4-chlorophenyl)morpholine derivative | >99 | 93 |

| 4-Bromophenyl | 2-(4-bromophenyl)morpholine derivative | >99 | 93 |

| 4-Trifluoromethylphenyl | 2-(4-trifluoromethylphenyl)morpholine derivative | >99 | 94 |

| 3-Methoxyphenyl | 2-(3-methoxyphenyl)morpholine derivative | >99 | 88 |

| 2-Methylphenyl | 2-(2-methylphenyl)morpholine derivative | >99 | 99 |

| 2-Methoxyphenyl | 2-(2-methoxyphenyl)morpholine derivative | >99 | 99 |

| Naphthyl | 2-naphthylmorpholine derivative | 95 | 94 |

| Thienyl | 2-thienylmorpholine derivative | 92 | 88 |

| Isopropyl | 2-isopropylmorpholine derivative | >99 | 81 |

| Cyclohexyl | 2-cyclohexylmorpholine derivative | >99 | 91 |

Table 1: Asymmetric Hydrogenation of 2-Substituted Dehydromorpholines. Conditions: Substrate (0.2 mmol), (R,R,R)-SKP-Phos (1.05 mol%), [Rh(cod)₂]SbF₆ (1 mol%), H₂ (30 atm), DCM (2 mL), room temperature, 24 h. Data sourced from Li, M., et al. (2021).[1][3][4]

Experimental Protocols

General Protocol for Asymmetric Hydrogenation of 2-Substituted Dehydromorpholines

This protocol describes a representative procedure for the synthesis of 2-substituted chiral morpholines via rhodium-catalyzed asymmetric hydrogenation.[1][5]

Materials:

-

2-Substituted dehydromorpholine substrate (1.0 equiv)

-

[Rh(cod)₂]SbF₆ (1.0 mol%)

-

(R,R,R)-SKP-Phos (1.05 mol%)

-

Anhydrous and degassed Dichloromethane (DCM)

-

High-purity Hydrogen gas

-

Autoclave or high-pressure hydrogenation reactor

-

Schlenk tube and standard Schlenk line techniques

Procedure:

-

Catalyst Preparation:

-

In a glovebox, add [Rh(cod)₂]SbF₆ (1.0 mol%) and (R,R,R)-SKP-Phos (1.05 mol%) to a dry Schlenk tube.

-

Add anhydrous and degassed DCM and stir the mixture at room temperature for 30 minutes to form the active catalyst solution.

-

-

Reaction Setup:

-

In a separate dry Schlenk tube or directly in the autoclave vessel, dissolve the 2-substituted dehydromorpholine substrate (1.0 equiv) in anhydrous and degassed DCM.

-

-

Hydrogenation:

-

Transfer the prepared catalyst solution to the substrate solution via cannula.

-

Seal the autoclave, purge with hydrogen gas three times, and then pressurize to 30 atm.

-

Stir the reaction mixture at room temperature for 24 hours.

-

-

Work-up:

-

Upon completion of the reaction, carefully vent the hydrogen gas.

-

Concentrate the reaction mixture under reduced pressure.

-

-

Purification:

-

Purify the crude product by flash column chromatography on silica (B1680970) gel using an appropriate eluent system (e.g., hexane/ethyl acetate) to afford the desired chiral 2-substituted morpholine.

-

-

Analysis:

-

Confirm the structure of the product using ¹H NMR, ¹³C NMR, and mass spectrometry.

-

Determine the enantiomeric excess (ee) of the product by chiral HPLC analysis.

-

Visualizations

Logical Workflow for Asymmetric Synthesis of Chiral Morpholines

Caption: Strategies for asymmetric synthesis of chiral morpholines.

Experimental Workflow for Asymmetric Hydrogenation

References

- 1. Asymmetric hydrogenation for the synthesis of 2-substituted chiral morpholines - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Asymmetric hydrogenation for the synthesis of 2-substituted chiral morpholines - Chemical Science (RSC Publishing) [pubs.rsc.org]

- 3. researchgate.net [researchgate.net]

- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 5. benchchem.com [benchchem.com]

Application Notes and Protocols for the Chiral Resolution of Benzylmorpholine Derivatives

For Researchers, Scientists, and Drug Development Professionals

Introduction

Benzylmorpholine derivatives are a significant class of heterocyclic compounds widely utilized as building blocks in medicinal chemistry due to their favorable physicochemical properties, which can enhance metabolic stability, aqueous solubility, and blood-brain barrier permeability. The stereochemistry of these compounds is often critical for their therapeutic efficacy and safety, as enantiomers can exhibit different pharmacological actions, potencies, and toxicities.[1] Consequently, the separation of racemic benzylmorpholine mixtures into their individual enantiomers is a crucial step in drug discovery and development.

This document provides detailed application notes and experimental protocols for the chiral resolution of benzylmorpholine derivatives, covering classical diastereomeric salt formation, modern chromatographic techniques, and asymmetric synthesis as a viable alternative.

Chiral Resolution via Diastereomeric Salt Formation

This classical method involves the reaction of a racemic benzylmorpholine (a base) with an enantiomerically pure chiral acid to form a pair of diastereomeric salts. These diastereomers possess different physical properties, such as solubility, which allows for their separation by fractional crystallization.[2][3]

Key Principles

-

Salt Formation : The basic nitrogen atom of the morpholine (B109124) ring reacts with a chiral acid to form diastereomeric salts.

-

Fractional Crystallization : The differing solubilities of the diastereomeric salts in a given solvent system allow the less soluble salt to crystallize preferentially.

-

Liberation of Enantiomer : After separation, the pure diastereomeric salt is treated with a base to break the salt and liberate the enantiomerically enriched amine.[2][4]

Commonly Used Chiral Resolving Agents

The selection of an appropriate chiral resolving agent is critical and often requires empirical screening.

| Resolving Agent Category | Specific Examples | Target Compound Type | Reference |

| Chiral Carboxylic Acids | (+)-Tartaric Acid / (-)-Tartaric Acid | Racemic Bases | [2] |

| (-)-O,O'-Dibenzoyl-D-tartaric acid | Racemic Bases | [4] | |

| (S)-Mandelic Acid | Racemic Bases | [2] | |

| Chiral Sulfonic Acids | (+)-Camphor-10-sulfonic acid / (-)-Camphor-10-sulfonic acid | Racemic Bases | [2][5] |

General Experimental Protocol: Diastereomeric Salt Resolution

Materials:

-

Racemic benzylmorpholine derivative (1.0 eq)

-

Chiral resolving acid (e.g., (-)-O,O'-Dibenzoyl-D-tartaric acid) (0.5 - 1.0 eq)

-

Solvent (e.g., Methanol, Ethanol, Acetone)

-

Aqueous base solution (e.g., 2M NaOH)

-

Organic solvent for extraction (e.g., Ethyl Acetate, Dichloromethane)

-

Anhydrous sodium sulfate (B86663) or magnesium sulfate

Procedure:

-

Dissolution : In separate flasks, dissolve the racemic benzylmorpholine derivative and the chiral resolving agent in a minimal amount of a suitable solvent, applying gentle heat if necessary.

-

Salt Formation : Slowly add the resolving agent solution to the benzylmorpholine solution with constant stirring.

-

Crystallization : Allow the mixture to cool slowly to room temperature to induce the crystallization of the less soluble diastereomeric salt. The process can be aided by further cooling in an ice bath or refrigerator (e.g., 4 °C).[3]

-

Isolation : Collect the precipitated crystals via vacuum filtration. Wash the crystals with a small amount of cold solvent to remove impurities and the more soluble diastereomer. The mother liquor, containing the more soluble salt, should be saved for recovery of the other enantiomer.

-

Liberation of the Enantiomer : Suspend the isolated diastereomeric salt in a mixture of water and an organic extraction solvent (e.g., ethyl acetate).[3]

-

Basification & Extraction : Add an aqueous base solution (e.g., 2M NaOH) dropwise until the pH is basic (pH > 10) to break the salt and liberate the free amine. Separate the organic layer. Extract the aqueous layer multiple times with the organic solvent.[4]

-

Drying and Concentration : Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure to yield the enantiomerically enriched benzylmorpholine derivative.

-

Purity Analysis : Determine the enantiomeric excess (ee) of the product using chiral HPLC (see Section 2).

Workflow Diagram

Caption: Workflow for chiral resolution via diastereomeric salt crystallization.

Chromatographic Chiral Resolution

Chiral chromatography, particularly High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC), is a powerful and widely used technique for both analytical and preparative separation of enantiomers.[6][7] This method utilizes a chiral stationary phase (CSP) that interacts diastereomerically with the enantiomers, leading to different retention times and thus, separation.[3]

Key Principles

-

Chiral Stationary Phase (CSP) : The core of the separation. Polysaccharide-based CSPs (e.g., derivatives of cellulose (B213188) and amylose) are highly effective for a broad range of compounds, including basic analytes like benzylmorpholines.[6]

-

Differential Interaction : Enantiomers form transient, diastereomeric complexes with the CSP, resulting in different affinities and separation.

-

Mobile Phase : The composition of the mobile phase is optimized to achieve baseline separation in a reasonable time. For basic compounds, additives like diethylamine (B46881) (DEA) are often required to improve peak shape and prevent strong retention.[8]

Typical Chromatographic Conditions

| Parameter | Typical Setting | Notes | Reference |

| Technique | HPLC, SFC | SFC is often faster and more environmentally friendly. | [6] |

| Column (CSP) | Polysaccharide-based (e.g., Chiralpak® AD-H, Chiralcel® OD-H) | Excellent for a wide range of chiral compounds. | [4][8] |

| Mobile Phase | n-Hexane/Isopropanol, Methanol | Modifiers and additives are crucial for resolution. | [4][8] |

| Additive | Diethylamine (DEA), Triethylamine (TEA) (e.g., 0.1-0.2%) | Essential for basic compounds to ensure elution and good peak shape. | [4][8] |

| Flow Rate | Analytical: 0.5 - 1.0 mL/min; Preparative: Varies | Adjusted to balance resolution and analysis time. | [3] |

| Temperature | 25 °C (Ambient) | Can be varied to optimize separation. | [4] |

| Detection | UV (e.g., 220 nm, 254 nm) | Wavelength chosen based on the chromophore of the derivative. | [3][4] |

General Experimental Protocol: Analytical Chiral HPLC

Materials:

-

Racemic benzylmorpholine derivative

-

HPLC grade solvents (e.g., n-Hexane, Isopropanol, Methanol)

-

Additive (e.g., Diethylamine)

-

Chiral HPLC column (e.g., Chiralpak® AD-H, 250 mm x 4.6 mm, 5 µm)

-

HPLC system with a UV detector

Procedure:

-

Mobile Phase Preparation : Prepare the mobile phase by mixing the chosen solvents and additive in the desired ratio (e.g., n-Hexane/Isopropanol/DEA 80:20:0.1 v/v/v). Degas the mobile phase thoroughly before use.

-

System Equilibration : Install the chiral column and equilibrate the system with the mobile phase at a constant flow rate (e.g., 1.0 mL/min) until a stable baseline is achieved. Maintain a constant column temperature (e.g., 25 °C).

-

Sample Preparation : Dissolve a small amount of the racemic sample in the mobile phase to a concentration of approximately 1 mg/mL.

-

Injection : Inject a small volume (e.g., 5-10 µL) of the sample solution onto the column.

-

Data Acquisition : Record the chromatogram. Two distinct peaks corresponding to the two enantiomers should be observed.

-

Analysis : Calculate the resolution factor (Rs) and enantiomeric excess (ee%) from the peak areas. For preparative work, the conditions can be scaled up using a larger diameter column.

Workflow Diagram

Caption: Workflow for chiral separation and analysis using HPLC.

Asymmetric Synthesis

An alternative to resolving a racemic mixture is the enantioselective synthesis of the desired chiral benzylmorpholine derivative from the outset.[2] This approach avoids the loss of 50% of the material inherent in classical resolution. Organocatalysis and asymmetric hydrogenation are powerful strategies to achieve this.[9]

General Protocol: Asymmetric Hydrogenation of a Dehydromorpholine Precursor

This protocol provides a representative procedure for creating a chiral center at the 2-position of the morpholine ring.

Materials:

-

Dehydromorpholine substrate (1.0 eq)

-

Rhodium precursor (e.g., [Rh(COD)₂]BF₄) (0.01 eq)

-

Chiral bisphosphine ligand (e.g., SKP-Phos) (0.011 eq)

-

Anhydrous, degassed solvent (e.g., Dichloromethane)

-

High-purity hydrogen gas

-

High-pressure hydrogenation reactor (autoclave)

Procedure:

-

Catalyst Preparation : In an inert atmosphere (glovebox), add the chiral ligand and the rhodium precursor to a dried Schlenk tube. Add anhydrous, degassed solvent and stir at room temperature for ~30 minutes to form the active catalyst solution.

-

Reaction Setup : In the autoclave vessel, dissolve the dehydromorpholine substrate in the anhydrous, degassed solvent.

-

Hydrogenation : Transfer the catalyst solution to the substrate solution via cannula. Seal the reactor, purge several times with hydrogen gas, and then pressurize to the desired pressure (e.g., 50 atm).

-

Reaction Monitoring : Stir the reaction mixture at room temperature for the specified time (e.g., 12-24 hours). Progress can be monitored by taking aliquots and analyzing via TLC or GC/MS.

-

Work-up : Upon completion, carefully vent the hydrogen pressure. Concentrate the reaction mixture under reduced pressure.

-

Purification : Purify the crude product by column chromatography on silica (B1680970) gel to afford the chiral benzylmorpholine derivative.

-

Analysis : Confirm the structure by NMR and mass spectrometry. Determine the enantiomeric excess (ee) by chiral HPLC analysis.

Conceptual Diagram

Caption: Conceptual flow of asymmetric synthesis to obtain a single enantiomer.

References

- 1. taylorfrancis.com [taylorfrancis.com]

- 2. Chiral resolution - Wikipedia [en.wikipedia.org]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. pharmtech.com [pharmtech.com]

- 6. benchchem.com [benchchem.com]

- 7. medicine.hsc.wvu.edu [medicine.hsc.wvu.edu]

- 8. Enantioselective Chromatographic Separation and Lipase Catalyzed Asymmetric Resolution of Biologically Important Chiral Amines [mdpi.com]

- 9. A General, Enantioselective Synthesis of Protected Morpholines and Piperazines - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Diastereomeric Salt Formation with (S)-(4-benzylmorpholin-2-yl)methanamine

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chiral resolution via diastereomeric salt formation remains a cornerstone technique in pharmaceutical development and chemical synthesis for the separation of enantiomers. This method leverages the formation of diastereomers with distinct physical properties, most notably solubility, allowing for their separation by classical techniques like fractional crystallization.[1][2][3] Chiral amines are frequently employed as resolving agents for racemic carboxylic acids.[3][4]

While specific documented applications of (S)-(4-benzylmorpholin-2-yl)methanamine as a chiral resolving agent are not prevalent in readily available literature, its structural features—a primary amine for salt formation and a defined stereocenter—make it a viable candidate for the resolution of racemic acids. This document provides a generalized protocol and application notes to guide researchers in the potential use of this compound for such purposes. The presented data is illustrative for the resolution of a model racemic compound, Racemic-Ibuprofen, and serves as a guideline for expected outcomes.

Principle of Diastereomeric Salt Resolution

The fundamental principle involves the reaction of a racemic mixture (e.g., a carboxylic acid, (R/S)-Acid) with an enantiomerically pure resolving agent (e.g., a chiral amine, (S)-Amine). This reaction forms a mixture of two diastereomeric salts: ((R)-Acid:(S)-Amine) and ((S)-Acid:(S)-Amine). These diastereomers are not mirror images and thus exhibit different physicochemical properties, such as solubility in a given solvent system.[2][3] Through careful selection of a solvent, one diastereomeric salt can be selectively crystallized from the solution, leaving the other in the mother liquor. The crystallized salt can then be isolated, and the desired enantiomer of the acid can be liberated, typically by treatment with a strong acid.

Data Presentation: Illustrative Resolution of Racemic Ibuprofen (B1674241)

The following table summarizes hypothetical results from a screening of conditions for the resolution of racemic ibuprofen using this compound. This data is intended to serve as a representative example.

| Entry | Resolving Agent Equiv. | Solvent System (v/v) | Temp (°C) | Yield (%) of Less Soluble Salt | Diastereomeric Excess (d.e. %) of Crystals |

| 1 | 0.5 | Methanol | 0 | 35 | 78 |

| 2 | 0.5 | Ethanol | 0 | 42 | 85 |

| 3 | 0.5 | Isopropanol | 0 | 38 | 82 |

| 4 | 0.5 | Acetone | 0 | 25 | 65 |

| 5 | 1.0 | Ethanol | 0 | 40 | 83 |

| 6 | 0.5 | Ethanol/Water (9:1) | 4 | 45 | 92 |

| 7 | 0.5 | Ethanol | -10 | 48 | 95 |

Note: Diastereomeric excess (d.e.) of the crystalline salt is determined by chiral HPLC analysis after liberation of the acid.

Experimental Protocols

The following are detailed, generalized protocols for the chiral resolution of a racemic carboxylic acid using this compound.

Protocol 1: Screening for Optimal Resolution Conditions

The success of a diastereomeric salt resolution is highly dependent on the solvent system and temperature. A preliminary screening is crucial to identify conditions that provide both high yield and high diastereomeric excess.

-

Preparation: In a series of test tubes, dissolve a small amount of the racemic acid (e.g., 100 mg, 1.0 equivalent) in a minimal volume of various heated solvents (e.g., methanol, ethanol, isopropanol, acetone, ethyl acetate (B1210297), and mixtures with water).

-

Salt Formation: To each tube, add a solution of this compound (0.5-1.0 equivalent) in a small amount of the corresponding solvent.

-

Crystallization: Allow the solutions to cool slowly to room temperature, and then further cool in an ice bath or refrigerator. If no crystals form, induce crystallization by scratching the inner wall of the test tube with a glass rod.

-

Isolation and Analysis: Collect the crystals by vacuum filtration, wash with a small amount of the cold solvent, and dry. Liberate the acid from a small sample of the crystals by dissolving in a suitable solvent and washing with an acidic aqueous solution (e.g., 1M HCl). Determine the enantiomeric excess of the liberated acid by chiral HPLC to find the diastereomeric excess of the salt.

Protocol 2: Preparative Scale Resolution

Based on the optimal conditions identified in the screening protocol (e.g., Entry 7 in the table).

-

Dissolution and Salt Formation: In a flask equipped with a magnetic stirrer, dissolve the racemic carboxylic acid (1.0 equivalent) in the chosen solvent (e.g., ethanol) at an elevated temperature (e.g., 50-60 °C) to ensure complete dissolution. In a separate flask, dissolve this compound (0.5 equivalents) in a minimal amount of the same warm solvent.

-

Crystallization: Slowly add the resolving agent solution to the stirred solution of the racemic acid. Allow the mixture to cool slowly to room temperature to facilitate the formation of larger, purer crystals.

-

Enrichment: Once the solution has reached room temperature, place it in a cooling bath at the optimized temperature (e.g., -10 °C) for several hours to maximize the precipitation of the less soluble diastereomeric salt.

-

Isolation of Diastereomeric Salt: Collect the precipitated crystals by vacuum filtration through a Büchner funnel. Wash the crystals with a small volume of the cold crystallization solvent to remove the mother liquor containing the more soluble diastereomer.

-

Drying: Dry the isolated salt under vacuum to a constant weight.

Protocol 3: Liberation of the Enantiomerically Enriched Acid

-

Salt Dissociation: Suspend the dried diastereomeric salt in a mixture of water and a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

-

Acidification: With vigorous stirring, add a strong acid (e.g., 2 M HCl) dropwise until the pH of the aqueous layer is approximately 1-2. This will protonate the carboxylate and break the salt.

-

Extraction: Separate the organic layer. Extract the aqueous layer two more times with the organic solvent.

-

Washing and Drying: Combine the organic extracts and wash with brine. Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).

-

Isolation: Filter off the drying agent and remove the solvent under reduced pressure to yield the enantiomerically enriched carboxylic acid.

-

Purity Analysis: Determine the enantiomeric excess of the final product using chiral HPLC.

Protocol 4: Recovery of the Resolving Agent

-

Basification: Take the acidic aqueous layer from the extraction step (Protocol 3, step 3) and basify it with a strong base (e.g., 2 M NaOH) to a pH of 12-13.

-

Extraction: Extract the liberated this compound with a suitable organic solvent (e.g., dichloromethane).

-

Drying and Isolation: Dry the organic extract over an anhydrous drying agent, filter, and remove the solvent under reduced pressure to recover the resolving agent, which can potentially be reused.

Visualizations

Caption: Experimental workflow for chiral resolution.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. A Stereoelectronic Basis for the Kinetic Resolution of N-Heterocycles with Chiral Acylating Reagents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Resolution by diastereomeric salts: Access to both enantiomers of racemic acid using the same enantiomer of resolving base - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. chem.libretexts.org [chem.libretexts.org]

Chiral Derivatization with Amines: A Detailed Guide for Researchers

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Abstract: The accurate determination of enantiomeric purity is a critical aspect of pharmaceutical development and chiral chemistry. This document provides a comprehensive guide to the derivatization of various functional groups using chiral amines. The fundamental principle involves the conversion of a challenging enantiomeric separation into a more straightforward diastereomeric separation.[1] This is achieved by reacting the analyte with an enantiomerically pure chiral derivatizing agent (CDA) to form diastereomers, which possess distinct physical and chemical properties, allowing for their separation and quantification using standard chromatographic and spectroscopic techniques.[1][2] This guide details protocols for the use of common chiral amine derivatizing agents, data presentation for quantitative analysis, and visual workflows to aid in experimental design.

Introduction to Chiral Derivatization

Chiral derivatization is a powerful technique used in analytical chemistry to determine the enantiomeric composition of a sample.[2] Enantiomers, being non-superimposable mirror images, exhibit identical physical and chemical properties in an achiral environment, making their direct separation challenging.[1] By reacting a racemic or enantiomerically enriched analyte with a single enantiomer of a chiral derivatizing agent, a mixture of diastereomers is formed.[1][2] These diastereomers have different physical properties and can be separated and quantified using conventional achiral chromatographic methods like High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC), as well as by Nuclear Magnetic Resonance (NMR) spectroscopy.[1][2]

An ideal chiral derivatizing agent should be enantiomerically pure and react quantitatively with the analyte without causing racemization.[1] The resulting diastereomers should be stable and exhibit sufficient differences in their properties to allow for baseline separation or distinct spectral signals.

Common Chiral Derivatizing Agents for Amines and Other Functionalities

Several classes of chiral derivatizing agents are available, each with its own specific applications and advantages. For the derivatization of primary and secondary amines, as well as other functional groups that can react with amines (such as carboxylic acids and alcohols), the following reagents are widely used:

-

Marfey's Reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide, FDAA): A versatile and robust reagent, particularly effective for the derivatization of amino acids for HPLC analysis with UV detection.[1][3]

-

(+)- or (-)-1-(9-Fluorenyl)ethyl Chloroformate (FLEC): A chiral derivatizing agent used for a wide range of molecules, including amino acids and amines, for separation by LC, SFC, and CE techniques.[4][5][6]

-

(R)- or (S)-α-Methoxy-α-(trifluoromethyl)phenylacetyl Chloride (MTPA-Cl, Mosher's Acid Chloride): Highly effective for NMR-based analysis, providing valuable structural information for the assignment of absolute configuration of alcohols and amines.[1][2][7]

-

(S)-Anabasine (ANA): Used for the derivatization of chiral carboxylic acids to enhance detectability and enable enantiomeric separation in LC/ESI-MS/MS.[8]

Experimental Protocols

This section provides detailed step-by-step protocols for the derivatization of primary amines and carboxylic acids using common chiral derivatizing agents.

Derivatization of Primary Amines with Marfey's Reagent (FDAA) for HPLC Analysis

This protocol describes the derivatization of a primary amine with 1-fluoro-2,4-dinitrophenyl-5-L-alanine amide (FDAA, Marfey's Reagent).[1]

Reagents and Materials:

-

Amine sample (~10-50 nmol)[1]

-

1 M Sodium bicarbonate solution[1]

-

1% (w/v) Marfey's Reagent in acetone[1]

-

2 M Hydrochloric acid[1]

-

HPLC grade solvents (e.g., acetonitrile, water)

-

Vials

-